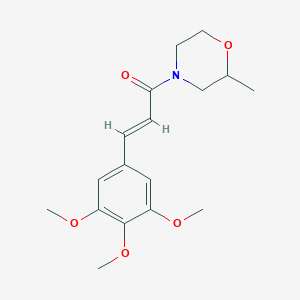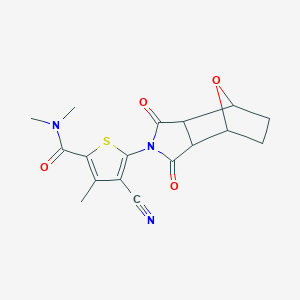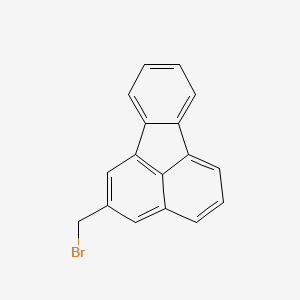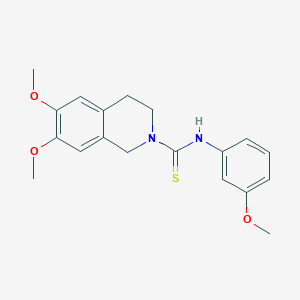
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine: is a chemical compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, antioxidant, and antipyretic effects . The compound is synthesized by modifying the cinnamic acid structure, which is a naturally occurring aromatic fatty acid.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine typically involves a condensation reaction and a coupling reaction. The key steps include:
Condensation Reaction: The reaction between 3,4,5-trimethoxycinnamic acid and an amine to form an amide intermediate.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions: N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituents involved but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学研究应用
N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
作用机制
The mechanism of action of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine involves its interaction with molecular targets and pathways in the body. The compound has been shown to:
Suppress Norepinephrine Content: It exhibits sedative effects by suppressing norepinephrine content in the locus coeruleus, a region in the brain associated with stress and opiate withdrawal.
Inhibit Glutamate-Induced Neurotoxicity: The compound inhibits the neurotoxic effects of glutamate, a neurotransmitter that can cause neuronal damage when present in excess.
相似化合物的比较
3,4,5-Trimethoxycinnamic Acid: A precursor in the synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine, known for its sedative effects.
N-(3,4,5-Trimethoxycinnamoyl)-Δ3-piperidine-2-one: Another cinnamoyl derivative with similar biological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the cinnamoyl moiety with a morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
64038-99-9 |
|---|---|
分子式 |
C17H23NO5 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
(E)-1-(2-methylmorpholin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H23NO5/c1-12-11-18(7-8-23-12)16(19)6-5-13-9-14(20-2)17(22-4)15(10-13)21-3/h5-6,9-10,12H,7-8,11H2,1-4H3/b6-5+ |
InChI 键 |
VHIQIWNMJNROCC-AATRIKPKSA-N |
手性 SMILES |
CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
规范 SMILES |
CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[[2,4-bis(chloromethyl)-5-methylphenyl]methyl]acetamide](/img/structure/B14154488.png)


![1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine](/img/structure/B14154505.png)
![2-hydroxy-N'-[(E)-(5-phenylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B14154512.png)


![Dimethyl 2-[2-nitro-1-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14154538.png)

![5-(1-$l^{1}-oxidanyl-2,2,6,6-tetramethyl-3H-pyridin-4-yl)-4,6,11-trioxa-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14154549.png)
![1-(4-Fluorophenyl)-3-({3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}amino)pyrrolidine-2,5-dione](/img/structure/B14154551.png)
![(5-hydroxy-6-methyl-4-{(E)-[(2-methylphenyl)imino]methyl}pyridin-3-yl)methyl dihydrogen phosphate](/img/structure/B14154552.png)
![4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B14154557.png)
